molecular formula C11H11NO3 B1428724 Methyl 2-oxo-1,2,3,4-tetrahydroquinoline-7-carboxylate CAS No. 1000045-93-1

Methyl 2-oxo-1,2,3,4-tetrahydroquinoline-7-carboxylate

Cat. No. B1428724
M. Wt: 205.21 g/mol
InChI Key: BUGJUSPLIAWGKT-UHFFFAOYSA-N
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Description

“Methyl 2-oxo-1,2,3,4-tetrahydroquinoline-7-carboxylate” is a chemical compound with the CAS Number: 1000045-93-1 and a molecular weight of 205.21 . It is a solid at room temperature .


Synthesis Analysis

The synthesis of highly substituted tetrahydroquinolines, which includes “Methyl 2-oxo-1,2,3,4-tetrahydroquinoline-7-carboxylate”, can be achieved through a three-component cascade reaction involving 2-alkenyl aniline, aldehydes, and ethyl cyanoacetate in the presence of DBU . The reaction proceeds through the Knoevenagel condensation of ethyl cyanoacetate with aldehydes followed by the aza-Michael–Michael addition with 2-alkenyl anilines to prepare the tetrahydroquinoline scaffolds .


Molecular Structure Analysis

The linear formula of “Methyl 2-oxo-1,2,3,4-tetrahydroquinoline-7-carboxylate” is C11H11NO3 . The InChI code is 1S/C11H11NO3/c1-15-11(14)8-3-2-7-4-5-10(13)12-9(7)6-8/h2-3,6H,4-5H2,1H3,(H,12,13) .


Chemical Reactions Analysis

The synthesis of “Methyl 2-oxo-1,2,3,4-tetrahydroquinoline-7-carboxylate” involves a Knoevenagel condensation of ethyl cyanoacetate with aldehydes followed by the aza-Michael–Michael addition with 2-alkenyl anilines .


Physical And Chemical Properties Analysis

“Methyl 2-oxo-1,2,3,4-tetrahydroquinoline-7-carboxylate” is a solid at room temperature . It has a boiling point of 402.4±45.0C at 760 mmHg and a flash point of 197.2 .

Scientific Research Applications

Synthesis and Structural Analysis

Methyl 2-oxo-1,2,3,4-tetrahydroquinoline-7-carboxylate and its derivatives have been extensively studied for their synthesis and molecular structure. Rudenko et al. (2012) described the synthesis of methyl 7,7-dimethyl-5-oxo-5,6,7,8-tetrahydroquinoline-4-carboxylates and established the structure of a phenyl derivative using X-ray structural analysis (Rudenko et al., 2012).

Ultrasound Irradiation in Synthesis

The use of ultrasound irradiation in the synthesis of methyl 2-oxo-1,2,3,4-tetrahydroquinoline derivatives has been investigated. Thirumalai et al. (2006) synthesized various methyl 2-oxo-1,2,3,4-tetrahydroquinoline derivatives using thermal and ultrasound irradiation methods, demonstrating the efficiency of these methods in chemical synthesis (Thirumalai et al., 2006).

Anticancer Activity

One of the significant applications of methyl 2-oxo-1,2,3,4-tetrahydroquinoline-7-carboxylate derivatives is in the field of cancer research. Gaber et al. (2021) synthesized derivatives of this compound and evaluated their anticancer effect against the breast cancer MCF-7 cell line, finding significant activity in some of the synthesized compounds (Gaber et al., 2021).

Myorelaxant Activity

The potential myorelaxant activity of methyl 2-oxo-1,2,3,4-tetrahydroquinoline derivatives has also been a subject of study. Gündüz et al. (2008) synthesized hexahydroquinoline derivatives and screened them for myorelaxant and potassium channel opening activities, indicating potential applications in muscle relaxation therapies (Gündüz et al., 2008).

Antibacterial Agents

Research has also been conducted on the antibacterial properties of methyl 2-oxo-1,2,3,4-tetrahydroquinoline derivatives. Balaji et al. (2013) synthesized 2-chloroquinolin-4-pyrimidine carboxylate derivatives using ultrasound-promoted reactions and screened them for antibacterial activity, showing moderate efficacy against various bacterial strains (Balaji et al., 2013).

Antibiotic Discovery

In the search for new antibiotics, derivatives of methyl 2-oxo-1,2,3,4-tetrahydroquinoline have been explored. Asolkar et al. (2004) identified a tetrahydroquinoline derivative, helquinoline, with significant biological activity against bacteria and fungi (Asolkar et al., 2004).

Safety And Hazards

“Methyl 2-oxo-1,2,3,4-tetrahydroquinoline-7-carboxylate” is considered hazardous. It may cause respiratory irritation, skin irritation, and serious eye irritation. It is also harmful if swallowed .

properties

IUPAC Name

methyl 2-oxo-3,4-dihydro-1H-quinoline-7-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11NO3/c1-15-11(14)8-3-2-7-4-5-10(13)12-9(7)6-8/h2-3,6H,4-5H2,1H3,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BUGJUSPLIAWGKT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC2=C(CCC(=O)N2)C=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

205.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 2-oxo-1,2,3,4-tetrahydroquinoline-7-carboxylate

Synthesis routes and methods

Procedure details

The mixture of methyl 4-(3-methoxy-3-oxopropyl)-3-nitrobenzoate (12 g), THF (180 ml), and palladium-carbon (1.2 g) was stirred at room temperature for 4 days under a hydrogen atmosphere. The insolubles of the reaction mixture were separated by filtration through Celite and the filtrate was concentrated under reduced pressure. To the residue were added methanol (100 ml) and p-toluenesulfonic acid monohydrate (0.10 g), followed by heating under reflux for 1 hour, and then allowing to be cooled at room temperature. The reaction mixture was concentrated under reduced pressure. To the residue was added chloroform, followed by washing with a saturated sodium bicarbonate solution and drying over anhydrous magnesium sulfate. The solvent was removed by evaporation under reduced pressure. The residue was washed with methanol to obtain methyl 2-oxo-1,2,3,4-tetrahydroquinoline-7-carboxylate (7.0 g).
Quantity
12 g
Type
reactant
Reaction Step One
Name
palladium-carbon
Quantity
1.2 g
Type
catalyst
Reaction Step One
Name
Quantity
180 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
DC Pryde, S Middya, M Banerjee, R Shrivastava… - European Journal of …, 2021 - Elsevier
The adaptor protein STING plays a major role in innate immune sensing of cytosolic nucleic acids, by triggering a robust interferon response. Despite the importance of this protein as a …
Number of citations: 27 www.sciencedirect.com

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